5-(tert-Butyl)-2-morpholinobenzo[d]oxazole

Catalog No.
S14685685
CAS No.
M.F
C15H20N2O2
M. Wt
260.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(tert-Butyl)-2-morpholinobenzo[d]oxazole

Product Name

5-(tert-Butyl)-2-morpholinobenzo[d]oxazole

IUPAC Name

5-tert-butyl-2-morpholin-4-yl-1,3-benzoxazole

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)11-4-5-13-12(10-11)16-14(19-13)17-6-8-18-9-7-17/h4-5,10H,6-9H2,1-3H3

InChI Key

MNRWJMPTUJBHRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCOCC3

5-(tert-Butyl)-2-morpholinobenzo[d]oxazole is an organic compound characterized by its unique structure, which includes a morpholine ring and a benzo[d]oxazole moiety. This compound is recognized for its potential biological activities and applications in medicinal chemistry. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The molecular formula of 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole is C14H18N2OC_{14}H_{18}N_{2}O, and it exhibits a melting point typically around 85-88 °C, indicating reasonable thermal stability for synthetic applications. The compound is often utilized in various

, particularly those involving amination and substitution. One notable reaction is the direct amination of benzoxazoles, where it can react with tertiary amines under catalytic conditions to produce various derivatives. For example, utilizing tetrabutylammonium iodide as a catalyst allows for efficient C–H amination reactions, yielding products with significant functional diversity .

In addition to amination, this compound can undergo oxidation and reduction reactions. Oxidative conditions can convert the morpholine nitrogen into more reactive species, while reduction reactions may involve converting the oxazole moiety into other nitrogen-containing heterocycles.

The biological activity of 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole has been explored in various studies. It has shown potential as an inhibitor in specific enzymatic pathways, particularly those involving protein kinases. The compound's structure allows it to interact with biological targets effectively, modulating their activity and influencing cellular signaling pathways.

In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting its utility in cancer therapeutics . Moreover, the morpholine ring may enhance solubility and bioavailability, making it a candidate for further pharmacological evaluation.

Synthesis of 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole can be achieved through several methods:

  • Amination of Benzoxazole: This method involves the reaction of benzoxazole derivatives with tert-butylamine under controlled conditions, often utilizing a catalyst such as tetrabutylammonium iodide.
  • Cyclization Reactions: Starting from appropriate precursors containing both morpholine and benzoxazole functionalities, cyclization can be induced through heating or using specific reagents that promote ring closure.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly enhance reaction rates and yields when synthesizing this compound from simpler starting materials .

These methods emphasize efficiency and yield optimization, making the synthesis of 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole practical for laboratory settings.

5-(tert-Butyl)-2-morpholinobenzo[d]oxazole finds applications primarily in medicinal chemistry as a lead compound for drug development. Its structural features make it suitable for:

  • Anticancer Agents: Due to its biological activity against cancer cell lines.
  • Enzyme Inhibitors: Particularly in pathways involving protein kinases.
  • Pharmaceutical Intermediates: Serving as a building block for more complex molecules in drug discovery programs.

The versatility of this compound allows researchers to modify its structure to enhance efficacy or reduce toxicity while exploring new therapeutic avenues.

Interaction studies involving 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole typically focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC): To assess thermodynamic parameters of binding.
  • Molecular Docking Studies: To predict how the compound interacts at the molecular level with target proteins.

Such studies are critical for understanding the mechanism of action and optimizing the compound's therapeutic profile .

Several compounds share structural similarities with 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
5-Methyl-2-morpholinobenzo[d]oxazoleMethyl group instead of tert-butylModerate anticancer activity
2-Methylbenzo[d]oxazoleLacks morpholine; simpler structureLess potent enzyme inhibition
4-(tert-Butyl)phenolSimilar tert-butyl group but lacks oxazoleAntioxidant properties
N,N-DimethylbenzoxazolamineContains dimethylamine; used in similar reactionsEnhanced bioactivity against tumors

These comparisons highlight how variations in substituents affect biological activity and chemical reactivity, emphasizing the uniqueness of 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole within this class of compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

260.152477885 g/mol

Monoisotopic Mass

260.152477885 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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